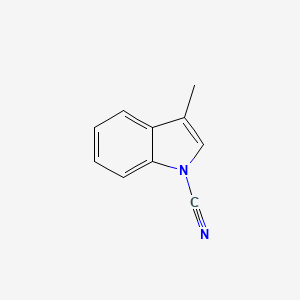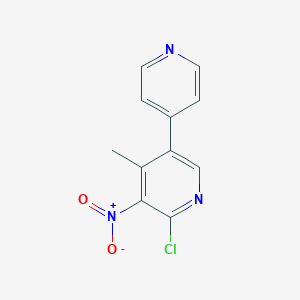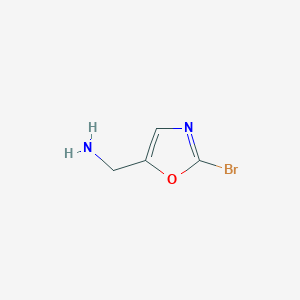
(2-Bromooxazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromooxazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5BrN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and an amine group at the methanamine position makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromooxazol-5-yl)methanamine typically involves the bromination of oxazole derivatives followed by amination. One common method includes the bromination of 5-oxazolemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a scalable process that ensures high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromooxazol-5-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (2-aminooxazol-5-yl)methanamine, while oxidation can produce (2-bromooxazol-5-yl)methanol .
Scientific Research Applications
(2-Bromooxazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromooxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is essential for its applications in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
(2-Bromothiazol-5-yl)methanamine: Similar structure but contains a sulfur atom instead of oxygen.
(2-Chlorooxazol-5-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorooxazol-5-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2-Bromooxazol-5-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and thiazole analogs .
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
(2-bromo-1,3-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C4H5BrN2O/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 |
InChI Key |
OILTVHHQDPQODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


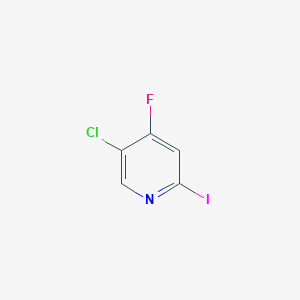
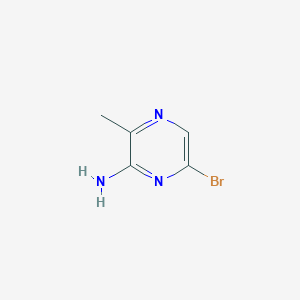
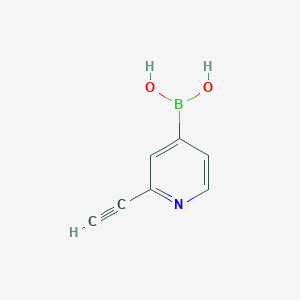


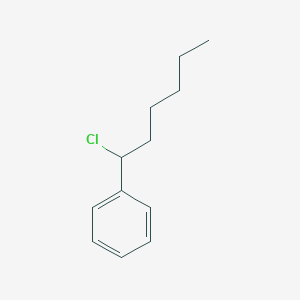


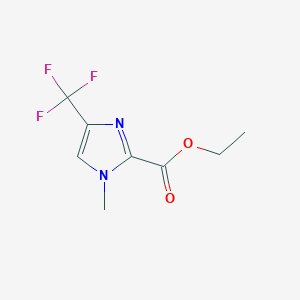
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
